![molecular formula C15H19FN2O5S B6124691 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine](/img/structure/B6124691.png)
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine, also known as FS-115, is a chemical compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.
Mecanismo De Acción
The mechanism of action of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. In cancer cells, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in regulating gene expression and cell cycle progression. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to modulate the activity of various neurotransmitter receptors, including N-methyl-D-aspartate (NMDA) receptors and gamma-aminobutyric acid (GABA) receptors.
Biochemical and Physiological Effects:
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have various biochemical and physiological effects, depending on the context of its use. In cancer cells, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to induce apoptosis and cell cycle arrest, which could potentially lead to the inhibition of tumor growth and proliferation. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has several advantages and limitations for lab experiments. One advantage is that it has been shown to have potent and selective activity against various targets, making it a promising therapeutic agent. Another advantage is that it can be synthesized relatively easily and with high purity. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its use in different contexts. Another limitation is that its potential side effects and toxicity have not been fully characterized, which could limit its clinical use.
Direcciones Futuras
There are several future directions for the study of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. One direction is to further investigate its mechanism of action and optimize its use in different contexts, such as cancer, cardiovascular diseases, and neurological disorders. Another direction is to explore its potential as a therapeutic agent in other fields, such as infectious diseases and autoimmune diseases. Additionally, further research is needed to fully characterize its potential side effects and toxicity, in order to assess its safety and efficacy for clinical use.
Métodos De Síntesis
The synthesis of 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine involves multiple steps, including the reaction of 2-fluoro-5-nitrobenzenesulfonyl chloride with morpholine, followed by reduction with sodium dithionite. The resulting product is then treated with acetic anhydride and triethylamine to yield 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine. The purity of the compound can be confirmed through various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been studied for its potential as a therapeutic agent in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In cardiovascular diseases, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been found to have anti-inflammatory and anti-thrombotic effects, which could potentially prevent the development of atherosclerosis and thrombosis. In neurological disorders, 4-{[2-fluoro-5-(4-morpholinylcarbonyl)phenyl]sulfonyl}morpholine has been investigated for its neuroprotective properties and potential as a treatment for Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
(4-fluoro-3-morpholin-4-ylsulfonylphenyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19FN2O5S/c16-13-2-1-12(15(19)17-3-7-22-8-4-17)11-14(13)24(20,21)18-5-9-23-10-6-18/h1-2,11H,3-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKELDEGRPQZKND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=CC(=C(C=C2)F)S(=O)(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Fluoro-3-(morpholin-4-ylsulfonyl)phenyl](morpholin-4-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-1-oxaspiro[4.5]dec-3-ylacetamide](/img/structure/B6124618.png)
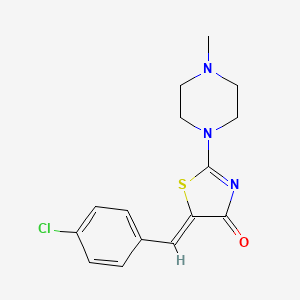
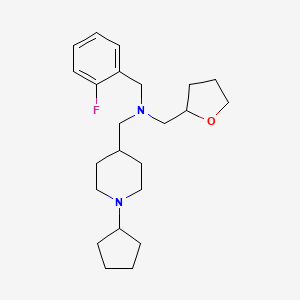
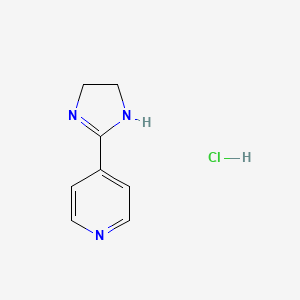
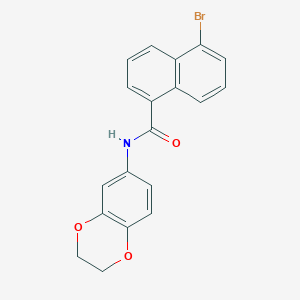
![3-{[(cyclopropylmethyl)amino]methyl}-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6124662.png)
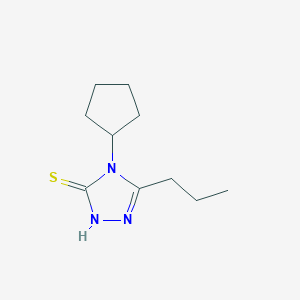
![4-ethyl-3-{[3-(3-thienyl)-1,2,4-oxadiazol-5-yl]methyl}-2-piperazinone trifluoroacetate](/img/structure/B6124682.png)
![{1-[(5-{[isopropyl(methyl)amino]methyl}-1H-tetrazol-1-yl)acetyl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6124687.png)
![1'-(3-methoxyphenyl)-3-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,4'-bipiperidine](/img/structure/B6124695.png)
![N-{[1-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)-3-piperidinyl]methyl}acetamide](/img/structure/B6124697.png)
![1-[(1-methyl-1H-imidazol-2-yl)methyl]-4-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B6124704.png)
![1'-(cyclopropylcarbonyl)-N-[(5-methyl-2-furyl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6124710.png)
![N-methyl-1-[2-(methylsulfonyl)-1-(3-phenylpropyl)-1H-imidazol-5-yl]-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B6124716.png)